molecular formula C9H9NO B1580418 Cyclopropyl(3-pyridinyl)methanone CAS No. 24966-13-0

Cyclopropyl(3-pyridinyl)methanone

Cat. No. B1580418
CAS RN: 24966-13-0
M. Wt: 147.17 g/mol
InChI Key: OEZHRMMVHKXDSX-UHFFFAOYSA-N
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Description

“Cyclopropyl(3-pyridinyl)methanone” is a chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “Cyclopropyl(3-pyridinyl)methanone” is O=C(C1=CC=CN=C1)C2CC2 . The InChI is 1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 .


Physical And Chemical Properties Analysis

“Cyclopropyl(3-pyridinyl)methanone” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Ciproxifan

    Cyclopropyl(3-pyridinyl)methanone derivatives have been synthesized for use as histamine H3 receptor antagonists, exemplified by ciproxifan, which shows potential in treating CNS disorders and obesity (Stark, 2000).

  • Development of Anti-mycobacterial Agents

    These compounds have been evaluated for their anti-tubercular activities, showing promise as novel therapeutic agents against tuberculosis (Dwivedi et al., 2005).

  • Anticancer and Antituberculosis Studies

    Certain cyclopropyl(3-pyridinyl)methanone derivatives have shown efficacy in vitro against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Synthesis and Combinatorial Chemistry

  • One-Pot Synthesis for Combinatorial Scaffolds

    Efficient, high-yield one-pot synthesis methods have been developed for cyclopropyl phenyl methanones, which serve as scaffolds in combinatorial chemistry for creating a variety of structurally diverse compounds (Grover et al., 2004).

  • Creation of Antitubercular and Antimalarial Agents

    Synthesized cyclopropyl methanone derivatives have displayed significant in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting their utility in antitubercular and antimalarial therapies (Ajay et al., 2010).

Material Science and Catalysis

  • Supramolecular Architectures

    These compounds have been used in creating complex molecular architectures, such as dinuclear metallacyclic and zigzag-chain structures, highlighting their role in the development of new materials and catalysts (Wan et al., 2013).

  • Catalytic Applications

    Cyclopropyl methanone derivatives have been employed in Brønsted acid-catalyzed reactions, demonstrating their potential in synthetic organic chemistry and catalysis (Mothe et al., 2011).

Safety And Hazards

“Cyclopropyl(3-pyridinyl)methanone” is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

cyclopropyl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHRMMVHKXDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341245
Record name Cyclopropyl(3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-pyridinyl)methanone

CAS RN

24966-13-0
Record name Cyclopropyl(3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 3.35 g of cyclopropyl(3-pyridyl)methanol, the compound obtained in the preceding step, in 75 ml of dioxane and add 13.66 g of manganese dioxide. After 4 hours of stirring under reflux, filter the reaction medium while hot through Celite. The organic solution yields, after evaporating under vacuum, a residue which is purified by chromatography on a silica column, using a mixture of cyclohexane and ethyl acetate (1:1 V/V) as eluent, to obtain cyclopropyl 3-pyridyl ketone.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
13.66 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Asensio, MI Beltran, A Marcilla… - … and Mesoporous Materials, 2023 - Elsevier
4-(Methylnitrosoamine)-1-(3-Pyrydyl)-1-Butanone is one of the most toxic substances present in tobacco that comes mainly from the curing process. In this work we have studied the …
Number of citations: 2 www.sciencedirect.com
D Berenguer, J Asensio, M Beltran… - Antonio, Effect of the … - papers.ssrn.com
NNK is one of the most toxic substances present in tobacco that comes mainly from the curing process. In this work we have studied the decomposition reactions and the compounds …
Number of citations: 0 papers.ssrn.com

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